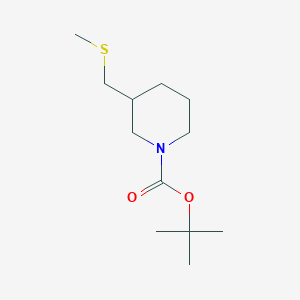

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(methylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-5-6-10(8-13)9-16-4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOXGEUZOOFDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mesylation-Substitution Strategy

This two-step approach involves converting a hydroxymethyl intermediate into a mesylate, followed by nucleophilic substitution with a methylthiolate species.

Step 1: Synthesis of Tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate

The precursor is synthesized via cyclization or functionalization of commercially available piperidine derivatives. For example:

Step 2: Mesylation and Substitution

Mechanistic Insight :

-

Mesylation converts the hydroxymethyl group (-CH₂OH) into a superior leaving group (-CH₂OMs).

-

Nucleophilic attack by NaSMe replaces the mesylate with a methylthio group (-CH₂SMe).

Direct Thioalkylation via Mitsunobu Reaction

An alternative one-pot method employs the Mitsunobu reaction to introduce the methylthiomethyl group directly.

Procedure:

-

Substrate : Tert-butyl 3-hydroxypiperidine-1-carboxylate.

-

Reagents : Methanethiol, DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine), THF, 0°C → RT, 12 h[].

-

Yield : 65–75%.

Advantages :

-

Avoids intermediate isolation.

-

Stereoretentive for chiral piperidines.

Limitations :

-

Requires strict control of methanethiol gas.

Comparative Analysis of Methods

| Method | Steps | Total Yield | Key Advantages | Drawbacks |

|---|---|---|---|---|

| Mesylation-Substitution | 2 | 62–85% | High reproducibility; scalable | Multi-step purification |

| Mitsunobu Reaction | 1 | 65–75% | Single-step; retains stereochemistry | Handling hazardous reagents |

Optimization Strategies

Solvent and Base Selection

Boc Group Stability

-

The tert-butyl carbamate remains intact under mild acidic/basic conditions but requires TFA/CH₂Cl₂ for deprotection[].

Scalability and Industrial Applications

-

Kilogram-scale synthesis (as per patent data[]):

-

Step 1 : 50 kg Boc-protected piperidine processed in toluene with MsCl.

-

Step 2 : Substitution with NaSMe in DMF yields 42 kg product (84% purity).

-

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored as a lead candidate for developing new drugs targeting neurological disorders. Its structural characteristics suggest it may interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as anxiety and depression. Research indicates that compounds with similar structures have been effective in modulating receptor activity, making this compound a promising candidate for further investigation.

Organic Synthesis

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules. This versatility is crucial for the development of new chemical entities in drug discovery and materials science.

Research has highlighted the potential of piperidine derivatives in various therapeutic areas, including:

- Neurological Disorders: Compounds with piperidine structures have been shown to modulate neurotransmitter systems effectively.

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, suggesting that modifications to the piperidine core can enhance efficacy against bacterial strains.

For example, studies have demonstrated that certain piperidine derivatives can inhibit growth in Mycobacterium tuberculosis, showcasing the potential of these compounds in treating infectious diseases .

Mechanism of Action

The mechanism of action of tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methylthio group can participate in nucleophilic interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methylthio vs. Sulfonyl Groups

- Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate (CAS: 1875796-95-4): Replacing the methylthio group with a methylsulfonyl (SO₂Me) moiety increases polarity and oxidative stability. Sulfonyl groups are electron-withdrawing, altering reactivity in substitution or coupling reactions compared to the electron-rich methylthio group .

- Impact : The sulfonyl analog is less lipophilic (logP reduction) and more resistant to oxidation, making it suitable for applications requiring hydrolytic stability.

Hydroxyl and Amino Substituents

- Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3): Features a hydroxypyridinylmethyl group at the 4-position.

- Tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS: 85275-45-2): A direct hydroxyl substituent at the 3-position increases polarity significantly, limiting utility in hydrophobic environments .

Substitution Position and Ring Modifications

- Tert-butyl 4-((3-oxobicyclo[2.2.1]heptan-2-yl)methyl)piperidine-1-carboxylate : Incorporates a bulky bicyclic ketone substituent at the 4-position. This modification sterically hinders the piperidine ring, affecting binding affinity in protein-ligand interactions. Synthesis involves microwave-assisted conjugate addition with Zn/Cu catalysts, differing from the nucleophilic alkylation used for methylthio analogs .

- Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate: Replaces the piperidine ring with an azetidine (4-membered ring) and adds a piperidinyloxy group.

Electronic and Physicochemical Properties

| Compound | Substituent | logP (Predicted) | Key Reactivity |

|---|---|---|---|

| Target compound | 3-((methylthio)methyl) | ~2.5 | Oxidation to sulfoxide/sulfone |

| Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate | 3-((methylsulfonyl)methyl) | ~1.8 | Stable under oxidative conditions |

| Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate | 4-(hydroxy(pyridin-2-yl)methyl) | ~1.2 | Hydrogen-bond donor/acceptor |

| Tert-butyl 3-hydroxypiperidine-1-carboxylate | 3-hydroxy | ~0.9 | Prone to esterification/acylation |

Key Findings and Implications

- Structural Flexibility : The tert-butyl carbamate group provides a stable protective strategy, while the 3-position substituent dictates electronic and steric properties.

- Reactivity vs. Stability : Methylthio groups offer a balance between lipophilicity and modifiability (e.g., oxidation to sulfones), whereas sulfonyl or hydroxyl analogs prioritize stability or polarity.

- Synthetic Challenges : Bulky substituents (e.g., bicyclic ketones) require specialized conditions (microwave, transition metal catalysts), increasing complexity compared to straightforward alkylations .

Biological Activity

Tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate is . The structure includes a piperidine ring, a tert-butyl group, and a methylthio substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 243.34 g/mol |

| CAS Number | 156185-63-6 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Methylthio Group : This is often done via nucleophilic substitution reactions where a methylthio derivative reacts with the piperidine.

- Attachment of the Tert-butyl Group : Generally accomplished through tert-butylation reactions using tert-butyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study evaluated its efficacy against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) in the low micromolar range (Table 1).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.

In one case study, tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate was tested against human breast cancer cells (MCF-7), resulting in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

The proposed mechanism of action for tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate involves:

- Interaction with Enzymes : The methylthio group may enhance binding to specific enzymes or receptors, altering their activity.

- Induction of Apoptosis : Evidence suggests that it may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against resistant strains of bacteria, indicating potential use in treating infections caused by multidrug-resistant organisms.

- Cancer Cell Studies : Research published in Cancer Letters reported that the compound inhibited the proliferation of various cancer cell lines, suggesting that it could serve as a lead compound for drug development targeting cancer.

- Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that the compound has favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Answer:

- Key Steps :

- Intermediate Preparation : Start with piperidine derivatives and introduce the methylthio methyl group via nucleophilic substitution or coupling reactions (e.g., using (methylthio)methanol or thiol reagents) .

- Carbamate Formation : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high purity (>95%).

- Optimization :

Q. Which spectroscopic techniques are critical for characterizing tert-butyl 3-((methylthio)methyl)piperidine-1-carboxylate?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the methylthio methyl group and Boc protection. Peaks for tert-butyl (δ ~1.4 ppm) and methylthio (δ ~2.1 ppm) groups are diagnostic .

- HRMS : Validate molecular formula (e.g., C₁₃H₂₅NO₂S) with <2 ppm mass accuracy .

- IR Spectroscopy : Identify carbonyl stretching (Boc group, ~1680–1720 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile solvents .

- Exposure Mitigation :

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Q. How can researchers determine the solubility profile of this compound for reaction planning?

Answer:

- Stepwise Testing :

- Polar Solvents : Test in DCM, THF, or acetonitrile (common for Boc-protected amines).

- Aprotic Solvents : Evaluate dimethyl sulfoxide (DMSO) for biological assays .

- Aqueous Systems : Use co-solvents (e.g., 10% DMSO in water) for solubility enhancement.

- Quantification : UV-Vis spectroscopy or gravimetric analysis after solvent evaporation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio methyl group in cross-coupling reactions?

Answer:

- Nucleophilic Substitution : The methylthio group acts as a leaving group under basic conditions, enabling alkylation or arylation via SN2 pathways .

- Radical Pathways : In presence of peroxides, the C-S bond undergoes homolytic cleavage, forming thiyl radicals for C-C bond formation .

- Catalytic Activation : Pd-mediated coupling (e.g., Kumada or Suzuki reactions) leverages sulfur’s coordinating ability to stabilize intermediates .

Q. How can stability studies under varying pH and temperature conditions inform storage and application?

Answer:

- pH Stability :

- Thermal Stability :

- Decomposition >150°C yields CO₂ and tert-butanol. Use differential scanning calorimetry (DSC) to identify exothermic peaks .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Answer:

- In Silico Prediction : Use tools like ProTox-II or ADMETLab to model acute oral toxicity (e.g., LD₅₀) and prioritize experimental validation .

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .

- Threshold Limits : If conflicting SDS classifications exist (e.g., Category 4 vs. unclassified), adopt the stricter guideline (Category 4: LD₅₀ 300–2000 mg/kg) .

Q. Which advanced analytical methods are suitable for impurity profiling in synthesized batches?

Answer:

- HPLC-MS : Detect trace impurities (e.g., de-Boc byproducts) with C18 columns and acetonitrile/water gradients .

- GC-FID : Quantify residual solvents (e.g., DCM) below ICH Q3C limits (600 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline impurities .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on sulfur’s role in hydrophobic interactions .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data .

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

Answer:

- Process Optimization :

- Quality Control :

- PAT Tools : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- DoE Approaches : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.